Ethyl [(3-methylphenyl)amino]acetate
Overview
Description
Ethyl [(3-methylphenyl)amino]acetate is a chemical compound that is part of a broader class of compounds with potential applications in various fields, including medicinal chemistry and materials science. The compound is characterized by the presence of an amino group attached to a 3-methylphenyl ring and an ester linkage to an acetate group.
Synthesis Analysis
The synthesis of related compounds has been explored in several studies. For instance, ethyl 2-(methyl(p-tolyl)amino)acetate was synthesized and its Csp(3)-H functionalization was investigated using DFT methods, providing insights into the mechanisms of such reactions . Similarly, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction followed by a reduction process . These studies demonstrate the synthetic accessibility of compounds within the same family as ethyl [(3-methylphenyl)amino]acetate.
Molecular Structure Analysis
The molecular structure of compounds closely related to ethyl [(3-methylphenyl)amino]acetate has been determined using X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was solved, revealing significant stabilization by intra- and intermolecular hydrogen bonds . Additionally, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was determined, showing a non-planar molecule with a high rotational barrier for the C-N bond . These findings provide a basis for understanding the structural characteristics of ethyl [(3-methylphenyl)amino]acetate.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to ethyl [(3-methylphenyl)amino]acetate has been explored in various studies. For instance, the Lossen rearrangement was used to synthesize hydroxamic acids and ureas from carboxylic acids using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate . Additionally, the synthesis of ethyl 2-(3-furo[2,3-b]-pyridyl)acetates involved reactions such as the Wittig-Horner reaction, lithiation, and alkylation . These studies highlight the diverse chemical transformations that can be applied to the ethyl aminoacetate scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to ethyl [(3-methylphenyl)amino]acetate have been characterized using various spectroscopic techniques. For example, the synthesis of ethyl-2-(4-aminophenoxy)acetate was accompanied by NMR, COSY, NOESY spectroscopy, and elemental analysis, providing detailed information about the compound's purity and structure . The study also included Hirshfeld surface analysis and DFT calculations to discuss non-covalent interactions and quantum chemical parameters . These methods are essential for the comprehensive analysis of the physical and chemical properties of ethyl [(3-methylphenyl)amino]acetate and related compounds.
Scientific Research Applications
Antioxidant and Anti-Inflammatory Activities
- A study by Chakraborty and Joy (2019) explored the bioactive potentials of compounds isolated from mollusks, including analogs related to Ethyl [(3-methylphenyl)amino]acetate. These compounds demonstrated significant antioxidant and anti-inflammatory activities in vitro.
Antimicrobial Activity
- Research conducted by Fandaklı et al. (2012) on 1,2,4-triazol-3-one derivatives, including those similar to Ethyl [(3-methylphenyl)amino]acetate, indicated good antimicrobial activity against various microorganisms compared to ampicillin.
Chemical Synthesis and Functionalization
- Gentles et al. (1991) investigated the synthesis of bridged 3-benzazepine derivatives, starting from compounds like Ethyl [(3-methylphenyl)amino]acetate, as conformationally restricted dopamine analogues.
- Zhou, Zhou, and Jing (2017) studied the mechanisms of Csp(3)-H functionalization of Ethyl [(3-methylphenyl)amino]acetate, providing insights into chemical interactions and reactions.
Crystal Structure Analysis
- A crystal structure study of a related compound, Ethyl [(2-amino-4-phenyl-5-thiazolyl)acetate], was conducted by DyaveGowda et al. (2002), revealing significant intramolecular and intermolecular hydrogen bonding.
CO2 Capture
- Chen et al. (2018) researched chemical solvents, including Ethyl [(3-methylphenyl)amino]acetate derivatives, for the effective capture of CO2, enhancing kinetics and capacities of CO2 absorption.
Diuretic Activity
- Research by Lee et al. (1984) on ethyl esters, similar to Ethyl [(3-methylphenyl)amino]acetate, revealed potent diuretic activities.
Green Chemistry in Pharmaceutical Research
- Costa et al. (2012) developed a green, aqueous Suzuki coupling experiment for the undergraduate organic chemistry laboratory, utilizing Ethyl [(3-methylphenyl)amino]acetate as a precursor to felbinac, an anti-arthritic drug. This study highlights the role of green chemistry principles in education and pharmaceutical research.
Safety And Hazards
While specific safety and hazard information for Ethyl [(3-methylphenyl)amino]acetate was not found, esters are generally considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They are classified as flammable liquids and can cause serious eye irritation and specific target organ toxicity (single exposure), with the central nervous system being a target organ .
properties
IUPAC Name |
ethyl 2-(3-methylanilino)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-3-14-11(13)8-12-10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCIUMVCWIEEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=CC=CC(=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307201 | |
Record name | ethyl [(3-methylphenyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [(3-methylphenyl)amino]acetate | |
CAS RN |
21911-66-0 | |
Record name | 21911-66-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190355 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethyl [(3-methylphenyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80307201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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